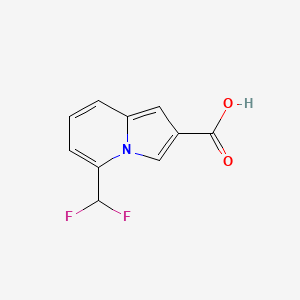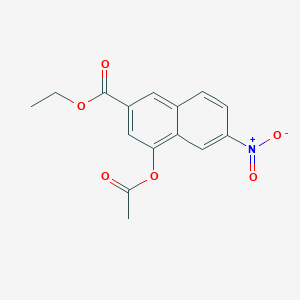![molecular formula C15H22BNO6 B13928667 Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate is a complex organic compound with a unique structure that includes a benzoxaborole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate involves multiple steps. One common method includes the reaction of a benzoxaborole derivative with a carbamate precursor under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or chloroform and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols .
Scientific Research Applications
1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The benzoxaborole moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]carbamate
- N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]ethyl]carbamate
Uniqueness
1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate is unique due to its benzoxaborole moiety, which imparts specific binding properties and reactivity. This makes it distinct from other carbamate compounds that lack this structural feature .
Properties
Molecular Formula |
C15H22BNO6 |
|---|---|
Molecular Weight |
323.15 g/mol |
IUPAC Name |
tert-butyl N-[[1-hydroxy-7-(2-hydroxyethoxy)-3H-2,1-benzoxaborol-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H22BNO6/c1-15(2,3)22-14(19)17-9-12-10-5-4-6-11(21-8-7-18)13(10)16(20)23-12/h4-6,12,18,20H,7-9H2,1-3H3,(H,17,19) |
InChI Key |
DZMMNVHOAPRABF-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC=C2OCCO)C(O1)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)
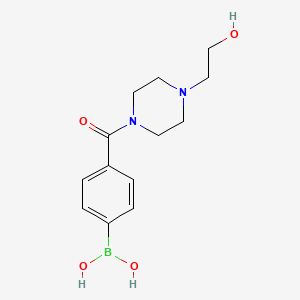
![3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl](/img/structure/B13928596.png)

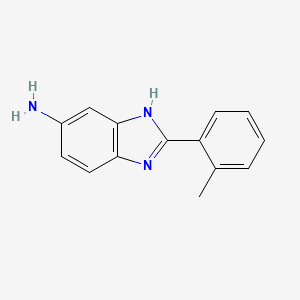

![2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-](/img/structure/B13928621.png)
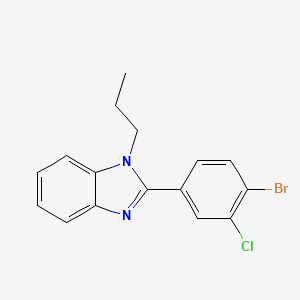
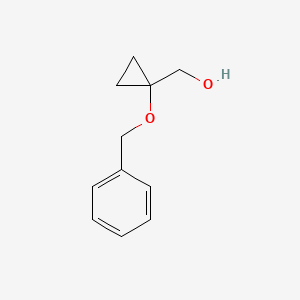

![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
![N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)
